REACTION_CXSMILES
|
[Si](C#N)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:13]1[C:18]([OH:19])=[C:17]([OH:20])[CH:16]=[C:15]([F:21])[C:14]=1[CH:22](O)[CH2:23][NH2:24].Cl>>[F:21][C:15]1[C:14]([CH2:22][CH2:23][NH2:24])=[CH:13][C:18]([OH:19])=[C:17]([OH:20])[CH:16]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An analogous result
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1CCN)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |